REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH2:8][OH:9])=[CH:6][CH:5]=[C:4]([C:10]([F:13])([F:12])[F:11])[N:3]=1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[Cl:1][C:2]1[N:3]=[C:4]([C:10]([F:13])([F:11])[F:12])[CH:5]=[CH:6][C:7]=1[CH:8]=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1CO)C(F)(F)F
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
silicium dioxide
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of reaction, reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through silica gel bed
|
Type
|
WASH
|
Details
|
washed the bed with excess 90% ethyl acetate in pet ether and filtrate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C=CC(=N1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 g | |
YIELD: PERCENTYIELD | 88.3% | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |